

Unveiling Piperiacetildenafil: A Technical Overview

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Compound of Interest		
Compound Name:	Piperiacetildenafil	
Cat. No.:	B8811007	Get Quote

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This technical guide provides a comprehensive overview of **Piperiacetildenafil**, an intermediate in the synthesis of pyrazolopyrimidinone-based compounds. This document outlines its chemical identity, including its IUPAC name and CAS number, and delves into its physicochemical properties.

Core Chemical Identifiers

Piperiacetildenafil is chemically known as 5-(2-ethoxy-5-(2-(piperidin-1-yl)acetyl)phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[1] Its unique Chemical Abstracts Service (CAS) number is 147676-50-4.[1][2][3][4] This identifier is crucial for unambiguous identification in research and regulatory contexts.



Identifier	Value	Reference
IUPAC Name	5-(2-ethoxy-5-(2-(piperidin-1-yl)acetyl)phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one	
CAS Number	147676-50-4	_
Molecular Formula	C24H31N5O3	_
Molecular Weight	437.54 g/mol	_
InChI Key	SOYQUYOYQKGWNR- UHFFFAOYSA-N	_

Physicochemical Properties

Understanding the physicochemical properties of **Piperiacetildenafil** is essential for its handling, formulation, and analysis.

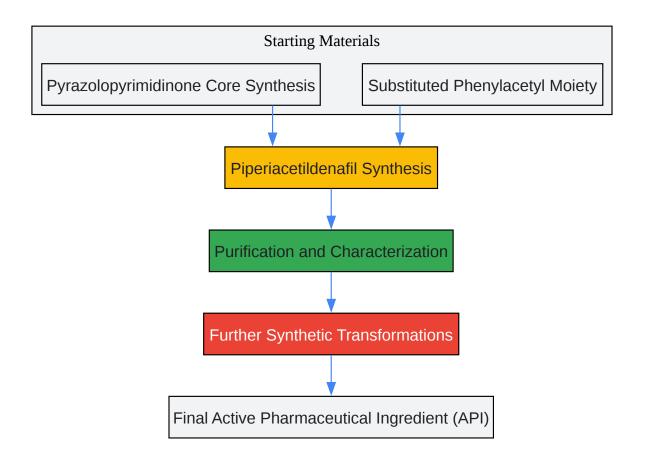
Property	Value
Appearance	Solid (presumed)
Purity	Available in various purities for research purposes
Solubility	Soluble in organic solvents (details would require experimental data)
Storage	Recommended to be stored in a cool, dry place

Synthesis and Role as an Intermediate

Piperiacetildenafil serves as a key intermediate in the multi-step synthesis of various pyrazolopyrimidinone derivatives. The synthesis of this class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities. The general synthetic pathway leading to compounds like **Piperiacetildenafil** often involves the condensation of a pyrazole precursor with a substituted phenylacetic acid derivative.



The logical workflow for the utilization of **Piperiacetildenafil** as an intermediate can be visualized as follows:



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Synthetic workflow involving Piperiacetildenafil.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Piperiacetildenafil** are critical for reproducibility. The following represents a generalized protocol based on common organic synthesis and analytical techniques.

Synthesis of Piperiacetildenafil (Illustrative)



- Reaction Setup: A solution of the appropriate pyrazole precursor in a suitable aprotic solvent (e.g., dimethylformamide) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Reagents: The substituted phenylacetyl chloride (or a related activated carboxylic
 acid derivative) is added dropwise to the reaction mixture at a controlled temperature (e.g., 0
 °C).
- Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.
- Workup: Upon completion, the reaction mixture is quenched with water and extracted with an
 organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine,
 dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure
 Piperiacetildenafil.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

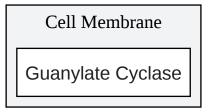
- Sample Preparation: A 5-10 mg sample of the purified product is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
- Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Spectral Analysis: The chemical shifts, multiplicities, and integration of the peaks in the 1H NMR spectrum, along with the chemical shifts in the 13C NMR spectrum, are analyzed to confirm the chemical structure of Piperiacetildenafil.

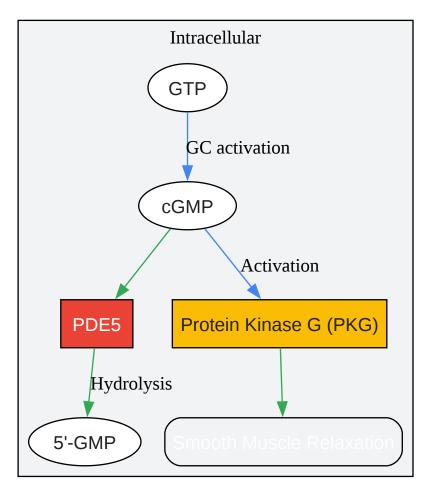
Potential Signaling Pathway Interactions

While **Piperiacetildenafil** is primarily known as a synthetic intermediate, its structural similarity to known phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil, suggests a potential



for interaction with related signaling pathways. The canonical PDE5 signaling pathway is central to various physiological processes.





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Canonical cGMP-specific PDE5 signaling pathway.

Further research would be necessary to determine if **Piperiacetildenafil** exhibits any significant inhibitory activity against PDE5 or other related enzymes. As an impurity or intermediate, its biological activity profile is of interest for drug safety and toxicology assessments.



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